molecular formula C7H13N B1599550 2-Ethyl-2-methylbutanenitrile CAS No. 21864-76-6

2-Ethyl-2-methylbutanenitrile

Cat. No.: B1599550
CAS No.: 21864-76-6
M. Wt: 111.18 g/mol
InChI Key: SVVQGVDNIZXKCN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 2-ethyl-2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride. This intermediate is then treated with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylbutanenitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines. The pathways involved in these reactions are influenced by the nature of the reagents and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbutanenitrile
  • 2-Methylbutanenitrile
  • 3-Ethyl-2-methylbutanenitrile

Uniqueness

2-Ethyl-2-methylbutanenitrile is unique due to its branched structure, which imparts distinct chemical properties compared to its linear counterparts. This branching can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-ethyl-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(3,5-2)6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVQGVDNIZXKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426751
Record name 2-Ethyl-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21864-76-6
Record name 2-Ethyl-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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